molecular formula C5H12OS B3048283 1-Pentanol, 5-mercapto- CAS No. 1633-79-0

1-Pentanol, 5-mercapto-

Cat. No.: B3048283
CAS No.: 1633-79-0
M. Wt: 120.22 g/mol
InChI Key: OKUJJVAASUSBCG-UHFFFAOYSA-N
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Description

1-Pentanol, 5-mercapto- is an organic compound that belongs to the class of alcohols and thiols. It is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a pentane backbone. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentanol, 5-mercapto- can be synthesized through several methods. One common approach involves the hydroformylation of 1-butene followed by hydrogenation of the resulting pentanal . The reactions are as follows:

  • Hydroformylation: ( \text{CH}_3\text{CH}_2\text{CH}=\text{CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} )
  • Hydrogenation: ( \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} )

Industrial Production Methods: Industrial production of 1-Pentanol, 5-mercapto- often involves the fractional distillation of fusel oil, which is a byproduct of alcoholic fermentation . This method is cost-effective and widely used in the industry.

Chemical Reactions Analysis

Types of Reactions: 1-Pentanol, 5-mercapto- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The hydroxyl group can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with halogens to form alkyl halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride are employed.

Major Products:

    Oxidation: Disulfides.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

1-Pentanol, 5-mercapto- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentanol, 5-mercapto- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can affect the structure and function of proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

    1-Pentanol: Similar structure but lacks the thiol group.

    1-Butanol, 4-mercapto-: Similar structure but with a shorter carbon chain.

    2-Pentanol, 5-mercapto-: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness: 1-Pentanol, 5-mercapto- is unique due to the presence of both hydroxyl and thiol groups on a pentane backbone. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

5-sulfanylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c6-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUJJVAASUSBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336520
Record name 1-Pentanol, 5-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633-79-0
Record name 5-Mercapto-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1633-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 5-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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